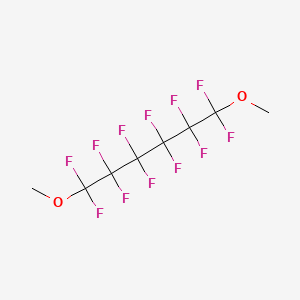
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-dimethoxyhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-dimethoxyhexane is a fluorinated organic compound with the molecular formula C8H6F12O2 It is characterized by the presence of twelve fluorine atoms and two methoxy groups attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-dimethoxyhexane typically involves the fluorination of a suitable precursor. One common method is the reaction of hexane derivatives with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-dimethoxyhexane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form partially fluorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of perfluorinated carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for substitution reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield partially fluorinated ethers, while oxidation reactions can produce perfluorinated carboxylic acids.
Applications De Recherche Scientifique
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-dimethoxyhexane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential as a drug delivery vehicle due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and as a surfactant in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-dimethoxyhexane involves its interaction with molecular targets through its fluorinated and methoxy functional groups. These interactions can affect the compound’s solubility, reactivity, and ability to penetrate biological membranes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane: Lacks the methoxy groups, making it less versatile in certain applications.
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-diol: Contains hydroxyl groups instead of methoxy groups, leading to different chemical properties and reactivity.
Uniqueness
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-dimethoxyhexane is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical properties such as high thermal stability, low surface energy, and unique solubility characteristics. These properties make it valuable in specialized applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
132182-96-8 |
|---|---|
Formule moléculaire |
C8H6F12O2 |
Poids moléculaire |
362.11 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1,6-dimethoxyhexane |
InChI |
InChI=1S/C8H6F12O2/c1-21-7(17,18)5(13,14)3(9,10)4(11,12)6(15,16)8(19,20)22-2/h1-2H3 |
Clé InChI |
XCHCENKTLKDVFD-UHFFFAOYSA-N |
SMILES canonique |
COC(C(C(C(C(C(OC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14274625.png)
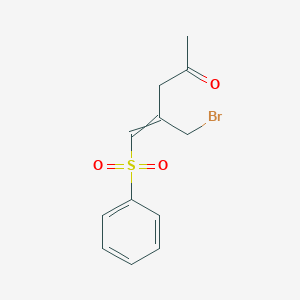
![8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide](/img/structure/B14274662.png)
![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone](/img/structure/B14274663.png)
![2H-Benz[g]indazol-3-amine, 4,5-dihydro-N,2-diphenyl-](/img/structure/B14274668.png)
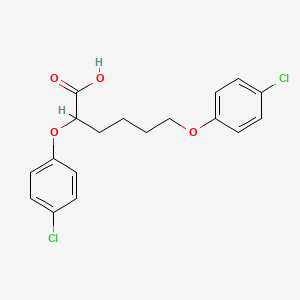
![Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane](/img/structure/B14274682.png)
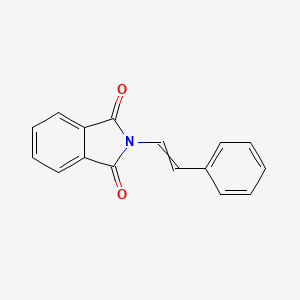
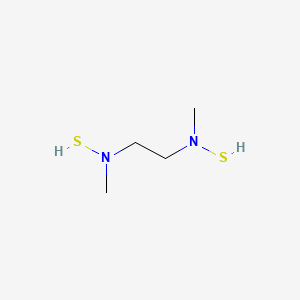
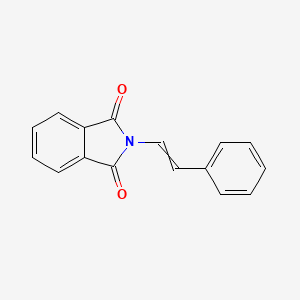
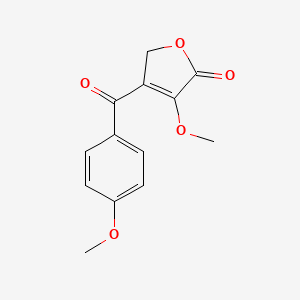
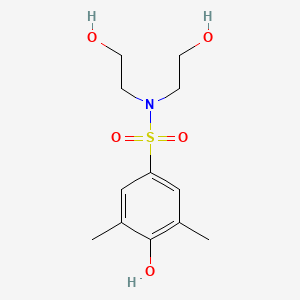
![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)
